1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride
Overview
Description
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and phenyl groups at the desired positions. This often involves the use of methylating agents and phenyl halides under basic conditions.
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.
Scientific Research Applications
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-methylphenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the ethanamine side chain.
1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Chlorine substitution instead of methyl, leading to different chemical properties.
1-(4-methylphenyl)-5-methyl-1H-pyrazole: Methyl group at a different position on the pyrazole ring.
Uniqueness: 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride is unique due to the presence of both the ethanamine side chain and the specific substitution pattern on the pyrazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-4-6-12(7-5-9)16-11(3)13(8-15-16)10(2)14;/h4-8,10H,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYQMVARZPJHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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